Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents like Selectfluor.
Ethylation and Amination: The ethylamino group can be introduced through nucleophilic substitution reactions using ethylamine.
Esterification: The carboxylate ester group is typically formed by esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It may also inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular functions. The presence of the fluoro group enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Mefloquine: A synthetic derivative used for the treatment and prevention of malaria.
Uniqueness
Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethylamino and fluoro groups enhances its pharmacokinetic profile, making it a promising candidate for further research and development .
Properties
IUPAC Name |
ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-4-17-13-10(15(19)20-5-2)8-18-14-11(16)7-6-9(3)12(13)14/h6-8H,4-5H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJYHDBPFPWMOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC2=C(C=CC(=C21)C)F)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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